2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

Description

The exact mass of the compound 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSWRKHUIMRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225819 | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-66-0 | |

| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74853-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-4'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, with the CAS number 74853-66-0, is a fluorinated ketone. The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₄F₆O | [1][2] |

| Molecular Weight | 242.118 g/mol | [1][2] |

| Density | 1.417 g/cm³ | [1][2] |

| Boiling Point | 75 °C at 20 mmHg | [1][2] |

| Flash Point | 73 °C | [1][2] |

| Refractive Index | 1.415 | [1][2] |

| Melting Point | Not Available | |

| Water Solubility | Not Available |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are not detailed in the available literature, standard methodologies for organic compounds would be employed.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A general and widely accepted method for its determination is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications. A standard qualitative method for determining solubility is as follows:

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the compound dissolves, it is reported as soluble in that solvent under the specified conditions.

-

If the compound does not dissolve, it is reported as insoluble.

-

This process is repeated with a range of solvents of varying polarities to establish a solubility profile. For quantitative solubility, more advanced techniques such as UV-Vis spectroscopy or HPLC would be employed after reaching equilibrium. Given its structure, 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is expected to be soluble in most common organic solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a newly synthesized or acquired chemical compound.

Caption: General workflow for determining the physical properties of a chemical compound.

References

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, a fluorinated ketone of significant interest in medicinal chemistry and materials science.

Chemical Structure and Properties

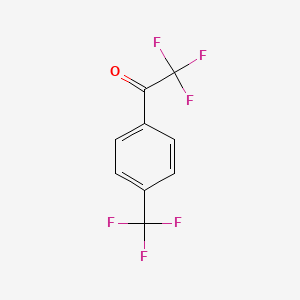

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, also known as α,α,α-Trifluoro-4-(trifluoromethyl)acetophenone, is an organic compound featuring a phenyl ring substituted with two trifluoromethyl groups. One trifluoromethyl group is part of a trifluoroacetyl moiety, and the other is directly attached to the para position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 74853-66-0 | [1] |

| Molecular Formula | C₉H₄F₆O | [2] |

| Molecular Weight | 242.12 g/mol | [2] |

| Appearance | Not specified (likely liquid or low-melting solid) | |

| Boiling Point | 75 °C at 20 mmHg | [2] |

| Density | 1.417 g/cm³ | [2] |

| Flash Point | 73 °C | [2] |

| Refractive Index | 1.415 | [2] |

| XLogP3 | 3.45 | [2] |

Spectroscopic Data

Detailed experimental spectra for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are not widely available in public databases. However, data for the closely related compound, 1-(4-(trifluoromethyl)phenyl)ethanone, can provide valuable comparative insights.[3]

Table 2: Spectroscopic Data for 1-(4-(trifluoromethyl)phenyl)ethanone

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 197.0, 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), 123.7 (q, J = 271 Hz), 26.9 | [3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.23 (s, 3F) | [3] |

For 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, one would expect the ¹H NMR spectrum to show two doublets in the aromatic region, similar to the reference compound, but lacking the methyl singlet. The ¹⁹F NMR would be expected to show two singlets, one for each trifluoromethyl group, with chemical shifts characteristic of an aromatic trifluoromethyl group and a trifluoroacetyl group.[4][5][6][7] The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis

The primary synthetic route to aryl trifluoromethyl ketones is through Friedel-Crafts acylation.[8][9] This involves the reaction of an aromatic compound with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-(Trifluoromethyl)-4-iodobenzene (or a suitable precursor)

-

Trifluoroacetic anhydride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of the starting aromatic compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid is added portion-wise at a low temperature (e.g., 0 °C).

-

Trifluoroacetic anhydride is then added dropwise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Caption: General workflow for the synthesis of aryl trifluoromethyl ketones.

Applications in Drug Development

The trifluoromethyl ketone moiety is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature makes the carbonyl carbon highly electrophilic, enabling it to act as a potent and often reversible inhibitor of various enzymes, particularly serine and cysteine proteases.[11] The trifluoromethyl group also enhances the lipophilicity and metabolic stability of a molecule.[11]

Mechanism of Enzyme Inhibition:

Trifluoromethyl ketones typically act as transition-state analog inhibitors. The electrophilic carbonyl carbon is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, forming a stable tetrahedral hemiketal or hemithioketal intermediate.[12] This stable adduct mimics the transition state of the normal enzymatic reaction, thus inhibiting the enzyme.

Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.

While no specific biological activity or signaling pathway has been reported for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone itself in the reviewed literature, its structural features suggest it could be a valuable scaffold for developing inhibitors for a range of enzymes. Structurally related trifluoromethyl ketones have shown inhibitory activity against enzymes such as acetylcholinesterase and proteases.[13]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone was not found. However, based on the SDS for similar compounds like 2,2,2-trifluoroacetophenone, the following precautions should be taken[14][15][16]:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Hazards: May be a flammable liquid and vapor. May cause skin, eye, and respiratory irritation.

It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is a compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis, primarily through Friedel-Crafts acylation, provides access to a versatile scaffold. The presence of two trifluoromethyl groups imparts unique electronic and physiological properties, making it an attractive candidate for the design of potent and selective enzyme inhibitors. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its applications.

References

- 1. CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE | Chemsrc [m.chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.fr [fishersci.fr]

- 16. aaronchem.com [aaronchem.com]

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone CAS number

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

CAS Number: 74853-66-0[1][2][3]

Introduction

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, also known as α,α,α-Trifluoro-4-(trifluoromethyl)acetophenone, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure is characterized by a phenyl ring substituted with two trifluoromethyl (CF₃) groups, one directly on the ring and one on the adjacent ketone moiety. The presence of these trifluoromethyl groups imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.[4][5]

The trifluoromethyl group is a key pharmacophore in modern drug design.[6] Its high electronegativity, metabolic stability, and ability to increase lipophilicity can enhance a molecule's membrane permeability, binding affinity to biological targets, and pharmacokinetic profile.[4][7] Consequently, trifluoromethylated building blocks like 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are valuable intermediates for synthesizing complex active pharmaceutical ingredients (APIs).[6][8] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 74853-66-0 | [1][2] |

| Molecular Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| Density | 1.417 g/cm³ | [1][2] |

| Boiling Point | 75 °C at 20 mmHg | [1][2] |

| Flash Point | 73 °C | [1][2] |

| Refractive Index | 1.415 | [1] |

| XLogP3 | 3.45 | [1] |

Synthesis and Logic

The synthesis of aryl trifluoromethyl ketones often involves the reaction of an organometallic reagent with a source of the trifluoroacetyl group or a Friedel-Crafts acylation. The diagram below illustrates a logical workflow for a common synthetic approach.

Applications in Drug Development and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a well-established strategy for optimizing the properties of drug candidates. 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone serves as a valuable synthon for introducing these beneficial properties into target molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[4]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[4]

-

Binding Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of an aromatic ring and influence interactions with protein targets, potentially increasing binding affinity and selectivity.[4]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for fine-tuning of a compound's steric and electronic profile.[4]

This compound is a precursor for more complex molecules, including intermediates for widely used pharmaceuticals and agrochemicals. For example, structurally related compounds are key intermediates in the synthesis of drugs like Lotilaner, a veterinary vermifuge.[8]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for the target molecule. This protocol is based on established chemical transformations.[9][10]

Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone via Nucleophilic Aromatic Substitution

This protocol describes the conversion of a trichlorophenyl precursor to a dichlorofluorophenyl derivative, illustrating a key transformation for fluorinated aromatics.[9]

Materials:

-

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol)

-

Dry potassium fluoride (0.35 g, 4.32 mmol)

-

Tetraphenylphosphonium bromide (0.015 g, 0.036 mmol)

-

Sulfolane (3 ml)

-

Heptane

-

Silica gel

Procedure:

-

To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone in sulfolane, add dry potassium fluoride and tetraphenylphosphonium bromide (phase transfer catalyst).[9]

-

Stir the resulting reaction mixture at 160 °C for 5 hours.[9]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Distill the reaction mixture under reduced pressure to remove the solvent and isolate the crude product.[9]

-

Purify the collected fractions containing the product further using silica gel chromatography, eluting with pure heptane.[9]

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, as a colorless oil.[9]

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fluorinated compounds and reagents should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. echemi.com [echemi.com]

- 2. CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE | Chemsrc [m.chemsrc.com]

- 3. 74853-66-0|2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 10. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, also known as 4-(trifluoromethyl)-α,α,α-trifluoroacetophenone, is a halogenated ketone of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique physicochemical properties to the molecule, including high electrophilicity of the carbonyl carbon, enhanced lipophilicity, and increased metabolic stability. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and a potent inhibitor of various hydrolytic enzymes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in biomedical research.

Core Molecular Data

The fundamental properties of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are summarized below, providing a foundational reference for its use in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₄F₆O |

| Molecular Weight | 242.12 g/mol |

| CAS Number | 74853-66-0 |

| Density | 1.417 g/cm³[1] |

| Boiling Point | 75°C at 20 mmHg[1] |

| Flash Point | 73°C[1] |

| Refractive Index | 1.415[1] |

Spectroscopic Profile

The structural elucidation of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is confirmed through various spectroscopic techniques. The expected spectral data are presented below, based on analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | ~8.1 | Doublet | ~8.0 | 2H, Aromatic |

| ~7.8 | Doublet | ~8.0 | 2H, Aromatic | ||

| ¹³C | CDCl₃ | ~180 | Singlet | - | C=O |

| ~135 (q) | Quartet | ~33 | C-CF₃ (ring) | ||

| ~132 | Singlet | - | Aromatic CH | ||

| ~129 | Singlet | - | Aromatic CH | ||

| ~126 (q) | Quartet | ~4 | Aromatic C-ipso | ||

| ~123 (q) | Quartet | ~271 | -CF₃ (ring) | ||

| ~117 (q) | Quartet | ~291 | -COCF₃ | ||

| ¹⁹F | CDCl₃ | ~-63 | Singlet | - | -CF₃ (ring) |

| ~-75 | Singlet | - | -COCF₃ |

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch |

| ~1325 | Strong | C-F stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~1610 | Medium | C=C aromatic stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 242 | Moderate | [M]⁺ |

| 173 | High | [M - CF₃]⁺ |

| 145 | High | [C₆H₄CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

Synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

A common method for the synthesis of trifluoromethyl ketones is the reaction of an organometallic reagent with a trifluoroacetylating agent. The following is a representative protocol.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Trifluoroacetylation: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone.

Applications in Drug Development

The unique electronic properties of the trifluoromethyl ketone moiety make it a powerful pharmacophore, particularly in the design of enzyme inhibitors.

Mechanism of Enzyme Inhibition

Trifluoromethyl ketones are known to be potent inhibitors of serine proteases. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by the serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate, a hemiketal, which mimics the transition state of the natural substrate hydrolysis. This stable complex effectively blocks the enzyme's catalytic activity.

Caption: Mechanism of serine protease inhibition.

Role of Trifluoromethyl Groups in Drug Design

The incorporation of trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry.[2] These groups can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450.[3] This can lead to a longer half-life of the drug in the body.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

The synthesis and evaluation of molecules like 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone are therefore crucial steps in the discovery of new drugs with improved efficacy and safety profiles.

Caption: Role of CF3 groups in drug design.

References

Spectroscopic and Analytical Profile of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this guide incorporates data from closely related structural analogs to offer a robust analytical profile. The information herein is intended to support research and development activities by providing detailed spectroscopic data, experimental methodologies, and a generalized workflow for chemical analysis.

Compound Identification

| Identifier | Value |

| Chemical Name | 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone |

| CAS Number | 74853-66-0[1] |

| Molecular Formula | C₉H₄F₆O[1][2] |

| Molecular Weight | 242.12 g/mol [1] |

| Chemical Structure | |

|

| |

| InChI | InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14,15)/h1-4H[2] |

| InChIKey | ZERSWRKHUIMRSN-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F[2] |

Spectroscopic Data

The following tables summarize the available spectroscopic data. It is important to note that where experimental data for the target compound is unavailable, data from close structural analogs are provided and clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog Studied: 1-(4-(trifluoromethyl)phenyl)ethanone

This analog shares the same trifluoromethylphenyl group, providing insight into the expected aromatic proton and carbon signals.

Table 1: ¹H NMR Data for 1-(4-(trifluoromethyl)phenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.03 | d | 8.0 | 2H, Aromatic |

| 7.70 | d | 8.0 | 2H, Aromatic |

| 2.62 | s | - | 3H, -CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

Table 2: ¹³C NMR Data for 1-(4-(trifluoromethyl)phenyl)ethanone

| Chemical Shift (δ) ppm | Quartet Coupling Constant (J) Hz | Assignment |

| 197.0 | - | C=O |

| 139.8 | - | Aromatic C |

| 134.5 | 33 | Aromatic C-CF₃ |

| 128.7 | - | Aromatic CH |

| 125.8 | 4 | Aromatic CH |

| 123.7 | 271 | -CF₃ |

| 26.9 | - | -CH₃ |

| Solvent: CDCl₃, Frequency: 100 MHz[3] |

Infrared (IR) Spectroscopy

Analog Studied: 2,2,2-Trifluoro-1-phenylethanone

This analog provides characteristic vibrational frequencies for the trifluoroacetyl group attached to a phenyl ring.

Table 3: Key IR Absorptions for 2,2,2-Trifluoro-1-phenylethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch of the ketone |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1300-1100 | Strong | C-F stretching vibrations |

| Data obtained from the NIST WebBook for 2,2,2-Trifluoro-1-phenylethanone.[4][5][6][7] |

Mass Spectrometry (MS)

Predicted Data for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

Table 4: Predicted m/z Values for Molecular Ions and Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 242.01608 |

| [M+H]⁺ | 243.02391 |

| [M+Na]⁺ | 265.00585 |

| [M-H]⁻ | 241.00935 |

| Data sourced from PubChem.[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 0 to 220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Compare the obtained spectrum with spectral libraries for identification.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (C9H4F6O) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 5. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 6. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

In-Depth Technical Guide on the Safety and Handling of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, a fluorinated ketone of interest in chemical synthesis and drug discovery. Due to the limited availability of specific toxicological data for this compound, this guide also draws on information from structurally similar fluorinated acetophenones to provide a thorough overview of potential hazards and safe handling practices.

Chemical Identification and Properties

Synonyms: 4,4'-Bis(trifluoromethyl)acetophenone, Trifluoromethyl 4-(trifluoromethyl)phenyl ketone

| Property | Value | Reference |

| CAS Number | 74853-66-0 | [1] |

| Molecular Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [2] |

| Boiling Point | 75°C @ 20 mmHg | [2] |

| Flash Point | 73°C | [2] |

| Density | 1.417 g/cm³ | [2] |

| Appearance | Not specified, likely a solid or liquid | |

| Solubility | Insoluble in water. Soluble in most organic solvents. |

Hazard Identification and Classification

The GHS classification for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is not consistently available. However, based on data for analogous compounds, it should be handled as a substance with the following potential hazards:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | GHS07 |

Note: This classification is based on data for structurally related compounds and should be used for guidance. A comprehensive risk assessment should be conducted before handling.

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is essential when working with this compound. The following precautionary statements are recommended:

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Response | P301+P317: IF SWALLOWED: Get medical help.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] P362+P364: Take off contaminated clothing and wash it before reuse. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone:

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). Gloves must be inspected prior to use.[6] |

| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge may be required. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Get medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation persists. |

| Ingestion | If swallowed, do not induce vomiting. If conscious and alert, give two glasses of water. Seek medical attention. |

Experimental Protocols

General Handling Protocol for Trifluoromethyl Ketones

This protocol provides a general framework for the safe handling of trifluoromethyl ketones in a laboratory setting.

References

- 1. 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime | C16H14F3NO3S | CID 57355060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Trifluoromethyl Ketones in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoromethyl ketones (TFMKs), a pivotal class of compounds in modern medicinal chemistry. We will delve into their synthesis, unique physicochemical properties, and diverse applications as potent enzyme inhibitors. This document is intended to be a practical resource, offering detailed experimental protocols and summarizing key data to facilitate research and development in this exciting field.

Introduction: The Significance of the Trifluoromethyl Ketone Moiety

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Among the various fluorinated functional groups, the trifluoromethyl (CF₃) group, when adjacent to a ketone, imparts a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is central to the primary mechanism of action of TFMKs as enzyme inhibitors.

Trifluoromethyl ketones are particularly effective as transition-state analog inhibitors, primarily for serine and cysteine proteases.[1] The electrophilic carbonyl carbon readily forms a stable, reversible covalent bond with the hydroxyl group of a serine or the thiol group of a cysteine residue in the enzyme's active site.[1] This forms a hemiketal or hemithioketal, respectively, which mimics the tetrahedral intermediate of the natural substrate hydrolysis, thus potently inhibiting the enzyme.[2]

Beyond their role as protease inhibitors, TFMKs have demonstrated inhibitory activity against a broader range of enzymes, including esterases, lipases, and histone deacetylases (HDACs).[2][3] The introduction of the trifluoromethyl group can also favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[4]

Physicochemical Properties and Structure-Activity Relationships

The physicochemical properties of trifluoromethyl ketones are crucial determinants of their biological activity and pharmacokinetic profiles. The strategic placement of the TFMK moiety and other substituents allows for the fine-tuning of these properties to optimize drug candidates.

Key Physicochemical Properties

-

Electrophilicity: The carbonyl carbon of a TFMK is significantly more electrophilic than that of its non-fluorinated counterpart. This heightened reactivity is the foundation of their mechanism-based inhibition.

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[4] The lipophilicity is often quantified by the logarithm of the partition coefficient (logP).

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended in vivo half-life of the drug.[4]

-

Hydrate Formation: In aqueous environments, trifluoromethyl ketones can exist in equilibrium with their hydrate (gem-diol) form. The stability of this hydrate is influenced by the electronic properties of the molecule and can impact the inhibitor's binding kinetics.[2]

Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of various trifluoromethyl ketone-containing compounds against different enzyme targets. This data highlights the structure-activity relationships and the impact of different substituents on potency.

Table 1: Inhibition of SARS-CoV-2 3CL Protease by Trifluoromethyl Ketones [5]

| Compound | R Group (P1 position) | X Group (P2-P4 position) | IC₅₀ (µM) |

| 5a | Benzyl | Cbz-Leu | 15 |

| 5b | Benzyl | Cbz-Phe | 20 |

| 5c | Methyl | Boc-Leu | 40 |

| 5d | Hydrogen | Boc-γGlu(OtBu)-Ala | 40 |

| 5e | Hydrogen | γGlu-Ala | 50 |

| 5f | Benzyl | CH₃(CH₂)₈CO-Leu | 50 |

| 5g | Benzyl | CH₃(CH₂)₇CO-Leu | >50 |

| 5h | Benzyl | Cbz-Ala-Val-Leu | 10 |

Table 2: Time-Dependent Inhibition of SARS-CoV-2 3CL Protease by Compound 5h [2][5]

| Incubation Time | IC₅₀ (µM) | Kᵢ (µM) |

| 10 min | 10 | 8.76 ± 1.61 |

| 30 min | 7 | 2.69 ± 0.47 |

| 1 h | 4 | 1.30 ± 0.19 |

| 2 h | 2 | 0.73 ± 0.07 |

| 4 h | 0.8 | 0.29 ± 0.09 |

Table 3: Inhibition of Human Leukocyte Elastase (HLE) by Tripeptide Trifluoromethyl Ketones [4]

| Compound | P3 Substituent | P2 N-Substituent | P1 Residue | IC₅₀ (µM) |

| 20i (BI-RA-260) | 4-(((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl | 2,3-dihydro-1H-inden-2-yl | Valine | 0.084 |

| Generic Tripeptide | Deleted | N-substituted glycine | Valine | Inactive |

| Generic Tripeptide | Present | N-substituted glycine | Glycine | Inactive |

| Generic Tripeptide | Present | N-substituted glycine | Alanine | Inactive |

Synthesis of Trifluoromethyl Ketones

Several synthetic routes have been developed to access trifluoromethyl ketones, starting from various precursors such as carboxylic acids, esters, and aldehydes.

General Synthetic Strategies

A common and effective method for the synthesis of trifluoromethyl ketones involves a two-step process:

-

Nucleophilic Trifluoromethylation: An aldehyde is reacted with a nucleophilic trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMS-CF₃), to form a trifluoromethyl carbinol intermediate.

-

Oxidation: The resulting trifluoromethyl carbinol is then oxidized to the corresponding trifluoromethyl ketone. The Dess-Martin periodinane is a frequently used oxidizing agent for this transformation due to its mild reaction conditions and high efficiency.[2]

Another approach involves the direct trifluoromethylation of esters using fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethyl ketones.

Synthesis of a Trifluoromethyl Ketone via Dess-Martin Oxidation

This protocol describes the final oxidation step in a multi-step synthesis of a trifluoromethyl ketone inhibitor of SARS-CoV-2 3CL protease.[2]

Materials:

-

Trifluoromethyl alcohol precursor

-

Dess-Martin periodinane (3 equivalents)

-

Trifluoroacetic acid (TFA) (3 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve the trifluoromethyl alcohol precursor in dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (3 equivalents) and trifluoroacetic acid (TFA) (3 equivalents) to the solution.

-

Stir the reaction mixture at 22 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up the mixture.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired trifluoromethyl ketone.

In Vitro SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET) substrate.[5]

Materials:

-

Purified recombinant SARS-CoV-2 3CL protease

-

Fluorogenic peptide substrate (e.g., [Dabcyl]-KTSAVLQ↓SGFRKME-[Edans])

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control).

-

Add 20 µL of diluted 3CL protease enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically over 15-30 minutes (Excitation: ~340 nm, Emission: ~480 nm).

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of Cathepsin K using a fluorogenic substrate.

Materials:

-

Purified recombinant Cathepsin K

-

Fluorogenic Cathepsin Substrate (e.g., Z-LR-AMC)

-

Cathepsin Assay Buffer

-

Dithiothreitol (DTT)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the 1x Cathepsin Assay Buffer containing DTT.

-

Dilute the Cathepsin K enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the diluted test compounds.

-

Add the diluted Cathepsin K enzyme to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ values as described previously.

Determination of LogP by Shake-Flask Method

This protocol outlines the traditional method for experimentally determining the partition coefficient (logP) of a compound.[7][8]

Materials:

-

Test compound

-

1-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with 1-octanol)

-

Vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

In a vial, combine a known volume of the aqueous phase and the 1-octanol phase.

-

Add a small aliquot of the test compound stock solution.

-

Securely cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.[9][10][11]

Materials:

-

Liver microsomes (e.g., human, rat)

-

Test compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Positive control compound with known metabolic stability (e.g., verapamil)

-

Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare working solutions of the test compound and positive control.

-

Thaw the liver microsomes on ice and dilute them in phosphate buffer.

-

In a 96-well plate, add the diluted microsomes and the test compound. Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Signaling Pathways and Mechanisms of Action

Trifluoromethyl ketones exert their therapeutic effects by inhibiting key enzymes involved in various signaling pathways. The following diagrams illustrate the mechanisms of action for TFMKs in several important pathological processes.

Inhibition of Viral Replication via SARS-CoV-2 3CL Protease

The main protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins into functional non-structural proteins required for viral replication. TFMK inhibitors act as covalent inhibitors of 3CLpro, blocking this crucial step.

Modulation of Endocannabinoid Signaling via FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide (AEA), terminating its signaling. TFMK inhibitors of FAAH prevent the breakdown of AEA, leading to increased endocannabinoid signaling, which has therapeutic potential for pain, anxiety, and inflammation.[7][8]

Induction of Apoptosis via Caspase Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). TFMK-based caspase inhibitors can block the apoptotic cascade, which has implications in various diseases. The following diagram depicts the extrinsic and intrinsic pathways of caspase activation.

Inhibition of Bone Resorption via Cathepsin K Inhibition

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is the primary enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen. Inhibition of Cathepsin K is a promising therapeutic strategy for osteoporosis. The expression and activity of Cathepsin K are regulated by the RANKL/RANK signaling pathway.[12]

Conclusion

Trifluoromethyl ketones represent a versatile and powerful class of compounds in medicinal chemistry. Their unique electronic properties make them potent, often reversible, covalent inhibitors of a wide range of enzymes, particularly proteases. The ability to fine-tune their physicochemical properties through synthetic modification allows for the optimization of pharmacokinetic and pharmacodynamic profiles. This guide has provided a comprehensive overview of the synthesis, properties, and applications of TFMKs, along with detailed experimental protocols and data to support further research and development. The continued exploration of this privileged scaffold holds great promise for the discovery of novel therapeutics for a multitude of diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. bioivt.com [bioivt.com]

- 11. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Trifluoromethyl Groups in Modern Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of a vast array of therapeutic agents. This in-depth technical guide explores the multifaceted roles of the trifluoromethyl group in drug design, providing a comprehensive overview of its effects on metabolic stability, lipophilicity, and target binding affinity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to aid in the rational design of novel therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's unique electronic properties, stemming from the high electronegativity of fluorine atoms, are central to its transformative effects on drug candidates. As a strong electron-withdrawing group, it can significantly alter the electronic distribution within a molecule, impacting its reactivity, acidity, and interactions with biological targets[1].

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability[1][2]. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes[2]. By replacing a metabolically labile methyl (CH₃) group or hydrogen atom with a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

For instance, the NSAID Celecoxib, which contains a trifluoromethyl group, is primarily metabolized via methyl hydroxylation by CYP2C9[2]. Its elimination half-life is approximately 11 hours[3][4][5]. While direct comparative data with a non-trifluoromethylated analog from the same study is scarce in the public domain, the principle of metabolic blocking by the CF₃ group is a well-established strategy in drug design to prolong systemic exposure.

Table 1: Comparative Metabolic Stability Data

| Drug/Compound Pair | Parameter | Value (Without CF₃ Group) | Value (With CF₃ Group) | Fold Change | Reference |

| Picornavirus Inhibitor Analogues | Number of Metabolites (in vitro) | 18 | 8 | 2.25-fold reduction | [6] |

| Celecoxib | Elimination Half-life (t½) | Not directly available for non-CF₃ analog | ~11 hours | - | [3][4][5] |

| Hypothetical Drug Candidate | In vitro Half-life (t½) | Shorter | Longer | - | [3] |

| Hypothetical Drug Candidate | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | - | [3] |

Note: Data for Picornavirus Inhibitor Analogues is from a monkey liver microsomal assay. Data for Celecoxib is from human studies. Hypothetical data is based on established principles.

Modulation of Lipophilicity

Lipophilicity, often quantified by the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, membrane permeability, and overall bioavailability[7]. The trifluoromethyl group is highly lipophilic, and its introduction into a molecule generally increases lipophilicity[1]. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.

For example, the antidepressant Fluoxetine, which features a trifluoromethyl group, has a LogP value of approximately 4.05[8][9][10]. This high lipophilicity contributes to its ability to penetrate the central nervous system.

Table 2: Comparative Lipophilicity Data

| Drug/Compound | Parameter | Value | Reference |

| Fluoxetine | LogP | 4.05 | [8][9][10] |

| Trifluoromethylated Alcohols (α-position) | logP | Significantly enhanced vs. parent alcohol | [11] |

| Aromatic Compounds (general) | Hansch π value of CF₃ | +0.88 | [1] |

Enhancement of Binding Affinity

The electron-withdrawing nature and steric bulk of the trifluoromethyl group can also lead to enhanced binding affinity for a drug's biological target. The CF₃ group can participate in favorable non-covalent interactions within the binding pocket of a protein, such as hydrophobic interactions and dipole-dipole interactions, thereby increasing the potency of the drug.

A clear example of this is seen in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease. The introduction of a trifluoromethyl group into an oxazine headgroup of a BACE1 inhibitor resulted in a significant improvement in binding affinity, with the IC₅₀ value decreasing to 0.012 µM compared to the unsubstituted analog[12].

Table 3: Comparative Binding Affinity Data

| Target | Compound Pair | Parameter | Value (Without CF₃ Group) | Value (With CF₃ Group) | Fold Improvement | Reference |

| BACE1 | Oxazine Inhibitors | IC₅₀ | - | 0.012 µM | - | [12] |

| COX-2 | Celecoxib vs. TFM-C | COX-2 Inhibitory Activity | - | 205-fold lower | - | [13] |

Note: For the BACE1 inhibitors, a direct IC₅₀ for the unsubstituted analog was not provided in the abstract, but the improvement was explicitly stated. For the COX-2 inhibitors, TFM-C is an analog of Celecoxib with a second trifluoromethyl group, which in this specific case, dramatically reduced its COX-2 inhibitory activity, highlighting that the effects of trifluoromethylation are context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes[3].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test compound and non-trifluoromethylated analog

-

Liver microsomes (human or other species)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other organic solvent to terminate the reaction

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the compounds by diluting the stock solutions in buffer.

-

Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the working solutions of the test compounds.

-

Include control wells (e.g., without NADPH to assess non-enzymatic degradation).

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / t½) / (mg/mL microsomal protein)[3].

-

Shake-Flask Method for LogP/LogD Determination

This is the traditional and most direct method for measuring the lipophilicity of a compound[14][15].

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a test compound.

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Purified water or buffer of a specific pH (for LogD)

-

Separatory funnels or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Solvent Saturation:

-

Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in one of the pre-saturated phases.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully collect samples from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P or D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

The LogP or LogD is the logarithm (base 10) of this ratio.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n) in a single experiment[1][8][9].

Objective: To determine the thermodynamic parameters of the binding interaction between a drug candidate and its target protein.

Materials:

-

Test compound (ligand)

-

Target protein (macromolecule)

-

Matched buffer for both ligand and macromolecule

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare solutions of the ligand and macromolecule in the same, degassed buffer to avoid heat effects from buffer mismatch.

-

The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the macromolecule in the sample cell.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volumes.

-

-

Titration:

-

Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n).

-

Visualizing the Role of Trifluoromethyl Groups

Graphviz (DOT language) diagrams are used to illustrate key concepts and workflows related to the role of trifluoromethyl groups in drug design.

Metabolic Pathway of a Drug

This diagram illustrates a simplified metabolic pathway, showing how a drug can be metabolized into different products and how a trifluoromethyl group can block a specific metabolic route.

Caption: Metabolic fate of a drug with and without a trifluoromethyl group.

Signaling Pathway of Sitagliptin (Januvia)

Sitagliptin, a DPP-4 inhibitor containing a trifluoromethyl group, enhances incretin signaling to improve glycemic control in type 2 diabetes.

Caption: Mechanism of action of the trifluoromethylated drug Sitagliptin.

Experimental Workflow for Copper-Catalyzed Trifluoromethylation

This diagram outlines a general workflow for the synthesis of a trifluoromethylated aromatic compound via a copper-catalyzed reaction.

Caption: General workflow for a copper-catalyzed trifluoromethylation reaction.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the successful development of numerous drugs across various therapeutic areas. A thorough understanding of the physicochemical principles underlying the effects of trifluoromethylation, coupled with robust experimental evaluation, is crucial for the rational design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic properties. This guide provides a foundational framework for researchers and drug development professionals to leverage the strategic incorporation of trifluoromethyl groups in their pursuit of innovative and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract